Bromo-(3-bromo-adamantan-1-yl)-acetic acid is a chemical compound characterized by a bromine atom attached to an adamantane structure, which is further linked to an acetic acid moiety. Its chemical formula is , and it has a molecular weight of approximately 352.06 g/mol. This compound is notable for its potential biological activities, particularly in the context of inhibiting human soluble epoxide hydrolase, an enzyme involved in various metabolic pathways related to inflammation and pain modulation.
Bromo-(3-bromo-adamantan-1-yl)-acetic acid falls under the category of halogenated organic compounds, specifically brominated derivatives of adamantane. It is also classified as a carboxylic acid due to the presence of the acetic acid moiety.
The synthesis of Bromo-(3-bromo-adamantan-1-yl)-acetic acid typically involves two main steps:
The bromination process usually requires careful control of temperature and reaction time to optimize yield and minimize by-products. For example, using catalytic amounts of hydrogen bromide in acetic acid can enhance the efficiency of the bromination step. The subsequent acylation may involve refluxing the brominated adamantane with bromoacetic acid, ensuring complete reaction .
The molecular structure of Bromo-(3-bromo-adamantan-1-yl)-acetic acid consists of a central adamantane core with two bromine substituents at the 3-position and an acetic acid group attached to one of the bridgehead carbons. This unique configuration contributes to its chemical reactivity and biological properties.
Key structural data includes:
Bromo-(3-bromo-adamantan-1-yl)-acetic acid can undergo several types of chemical reactions:
For substitution reactions, reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide are often used. Oxidation can be achieved using potassium permanganate or chromium trioxide in acidic or basic media, while reduction may involve lithium aluminum hydride or sodium borohydride under anhydrous conditions .
The mechanism by which Bromo-(3-bromo-adamantan-1-yl)-acetic acid exerts its biological effects primarily involves its inhibition of human soluble epoxide hydrolase (hseh). This enzyme plays a crucial role in the metabolism of arachidonic acid, influencing inflammatory pathways.
The presence of halogen atoms in the adamantane structure enhances metabolic stability and possibly increases the compound's binding affinity for hseh. This inhibition could lead to reduced production of pro-inflammatory mediators, thereby modulating inflammatory responses .
Bromo-(3-bromo-adamantan-1-yl)-acetic acid exhibits typical physical properties associated with halogenated organic compounds:
The chemical properties include:
Bromo-(3-bromo-adamantan-1-yl)-acetic acid has several scientific uses:
Recent advances in catalytic bromination have significantly enhanced the synthesis of brominated adamantane derivatives. A pivotal development involves superelectrophilic activation using the CBr₄·2AlBr₃ system, which enables selective C–H bond functionalization under mild conditions (0°C to –20°C). This catalyst generates carbocation intermediates from adamantane substrates, facilitating bromination at bridgehead positions with 80–92% regioselectivity [8]. The reaction proceeds via reversible coordination of the carbonyl oxygen with the superelectrophile, followed by bromonium ion attack at the electron-rich tertiary carbon (Figure 1).
Table 1: Catalytic Bromination Systems for Adamantane Derivatives
Catalyst System | Temperature Range | Bromination Selectivity | Key By-Products |
---|---|---|---|
CBr₄·2AlBr₃ | 0°C to –20°C | 80–92% at C3 position | Alkylated derivatives (≤15%) |
PdCl₂(PPh₃)₂/dppp | 25°C | Quantitative for C1 position | Dehalogenated adamantane |
SnCl₄-CH₂Br₂ | Reflux | 70% at tertiary carbons | Dibrominated isomers |
Another catalytic breakthrough employs palladium-mediated reductive cleavage for introducing bromoacetate groups. Using PdCl₂(PPh₃)₂ with bis(diphenylphosphino)propane (dppp) in tetrahydrofuran, researchers achieve quantitative conversion of adamantyl triflates to bromoacetate adducts. Critical to success is the addition of polymethylhydrosiloxane, which suppresses Pd black formation and improves yields to 89% [5].
Friedel-Crafts alkylation remains indispensable for constructing the bromo-adamantane-acetic acid backbone. Optimized protocols use methanesulfonic acid as both solvent and catalyst at 40–50°C, enabling near-quantitative coupling between 2,6-dimethoxyphenol and 3-hydroxyadamantane-1-carboxylic acid. Temperature control below 50°C prevents redox decomposition, a major pathway for by-product formation [5].
Regiocontrol in adamantane functionalization is governed by the kinetic preference for tertiary C–H bonds and steric accessibility. Bromination of 1-adamantaneacetic acid derivatives occurs predominantly at the C3 position (≥95% selectivity), driven by the stability of the tertiary carbocation intermediate. X-ray crystallographic data confirm that the bromo substituent occupies the equatorial position, minimizing steric clash with the adjacent acetic acid chain [4] [6] [9].
Table 2: Regioselectivity of Adamantane Ring Functionalization
Substituent Position | Electron-Withdrawing Group | Dominant Bromination Site | Steric Factor |
---|---|---|---|
C1-COOH | None | C3 (bridgehead) | Low steric hindrance |
C1-CONH₂ | Amide | C3 and C5 | Moderate directing effect |
C1-COOCH₃ | Ester | C7 (adjacent) | High steric inhibition |
The carboxylic acid directing group profoundly influences regiochemistry. When unprotected, the acid moiety promotes C3 bromination through hydrogen bonding with electrophilic bromine sources. However, ester-protected derivatives exhibit reduced selectivity due to the loss of this interaction. Methyl ester formation using (trimethylsilyl)diazomethane prior to bromination is essential to prevent decarboxylation, though it modestly decreases C3 selectivity to 85–90% [5] [9].
Steric effects are particularly pronounced in 1,3-disubstituted adamantanes. Molecular modeling indicates that bromination at C5 or C7 becomes competitive when C3 is pre-occupied, with energy barriers differing by <2 kcal/mol. This challenge is mitigated by using bulky brominating agents (e.g., N-bromosuccinimide in carbon tetrachloride), which favor the less congested C5 position by a 4:1 ratio over C7 [7] [10].
Sustainable synthesis of bromo-(3-bromo-adamantan-1-yl)-acetic acid requires strategies that address three key by-products: regioisomeric dibromides, decarboxylated adamantanes, and alkylated derivatives. Solvent-free bromination using solid N-bromosuccinimide on silica gel reduces isomer formation by eliminating solvent participation in redox side reactions. This approach achieves 88% yield with >95% C3 selectivity while reducing waste generation by 70% compared to dichloromethane-based methods [7].
Table 3: By-Product Minimization Strategies
By-Product | Formation Mechanism | Green Mitigation Strategy | Reduction Efficiency |
---|---|---|---|
C5/C7 Dibromides | Competitive electrophilic addition | Microfluidic continuous flow reactors | 95% decrease vs batch |
Adamantane carboxylic acid | Decarboxylation during high-T bromination | Low-temperature CBr₄·2AlBr₃ catalysis (–20°C) | Quantitative suppression |
Alkylated derivatives | Friedel-Crafts alkylation | Controlled stoichiometry (1:1.03 reagent) | From 15% to <2% |
Catalytic metal recycling significantly enhances atom economy. Palladium catalysts can be recovered (>90%) from reductive cleavage reactions using magnetic nanoparticle-supported phosphines. This nanocomposite enables five reaction cycles without activity loss, reducing Pd waste to <50 ppm per batch [5].
Atom economy metrics demonstrate progress: Traditional bromination routes exhibit atom economies of 40–55%, while catalytic C–H functionalization improves this to 75–82%. The superelectrophilic activation method achieves near-quantitative bromine incorporation (98% atom efficiency) by avoiding stoichiometric metal halides [8]. Water is emerging as a viable reaction medium for bromo-acetic acid coupling, with micellar catalysis using TPGS-750-M surfactant enabling 85% yield while eliminating halogenated solvents [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1